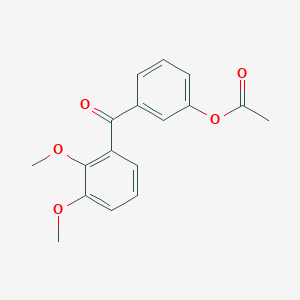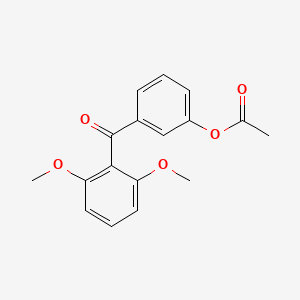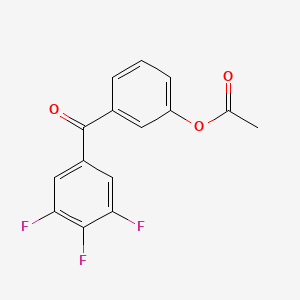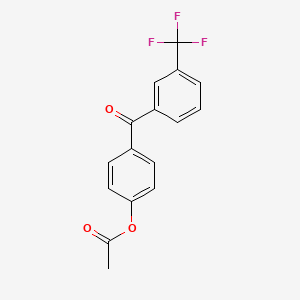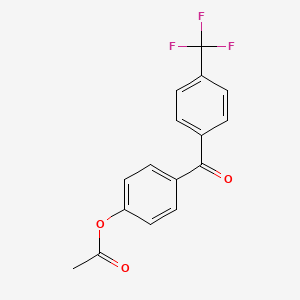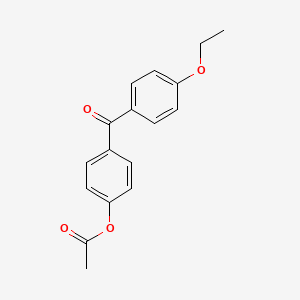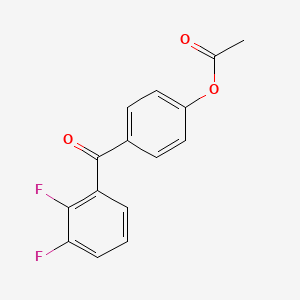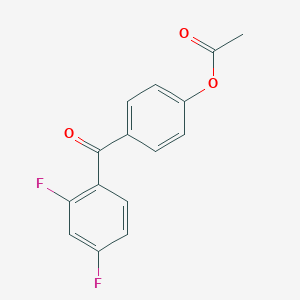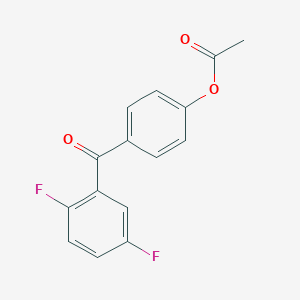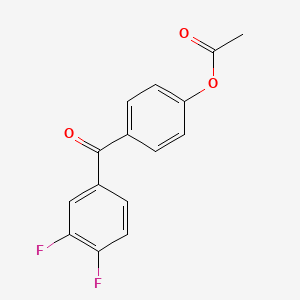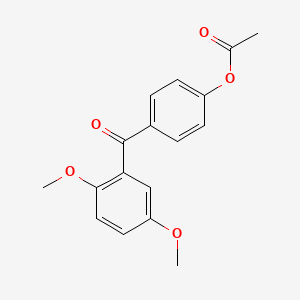
Ethyl 5-(2-furanoyl)-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-furanoyl)-2-furoate is a complex organic compound likely containing furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen . The exact structure and properties of this compound would depend on the specific arrangement of these and other atoms in the molecule .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, furan derivatives can be synthesized through various methods including condensation reactions of functional derivatives of aliphatic and cyclic compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(2-furanoyl)-2-furoate would likely involve furan rings and ethyl groups. The exact structure would depend on the specific arrangement of these groups .
Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions including nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Ethyl 5-(2-furanoyl)-2-furoate would depend on its specific molecular structure. Factors influencing these properties could include the compound’s size, shape, functional groups, and the specific arrangement of its atoms .
Applications De Recherche Scientifique
1. Polymer Synthesis
Ethyl 5-(2-furanoyl)-2-furoate has been explored for its potential in polymer synthesis. For example, a study by Abid et al. (2008) discussed the creation of copolyesters containing both terephthalate and furoate units, using bio-based ethyl 2-furoate. These copolymers showed good thermal stability and were characterized as amorphous polymers.
2. Insecticidal Synthesis
Ethyl 5-(2-furanoyl)-2-furoate is utilized in the synthesis of insecticidal esters. A study by Elliott et al. (1971) elaborates on the chloromethylation of 3-furoates followed by a Friedel–Crafts reaction, resulting in 5-aralkyl-3-furoates, which are key intermediates in the synthesis of these esters.
3. Organic Synthesis and Reactions
In organic chemistry, ethyl 5-(2-furanoyl)-2-furoate is involved in various synthetic processes and reactions. For instance, Mndzhoian (1959) details its use in preparing 5-(aminomethyl)-2-furoic acid. Similarly, Fu et al. (2012) describe its role in palladium-catalyzed direct arylation of heteroaromatics.
4. Glycosidase Inhibitory Activities
Research by Moreno‐Vargas et al. (2003) investigates the glycosidase inhibitory activities of derivatives of ethyl 5-(2-furanoyl)-2-furoate. These derivatives were found to be effective as selective α-L-fucosidase and β-galactosidase inhibitors.
5. Corrosion Inhibition
Ethyl 5-(2-furanoyl)-2-furoate and its derivatives have been studied for their corrosion inhibition properties. Khaled (2010) explores the inhibition performance of some furan derivatives on mild steel in acidic environments, highlighting their high efficiency and mixed-type inhibition nature.
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as benzofuran compounds, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been found to interact with their targets, leading to changes that result in these biological activities .
Biochemical Pathways
Compounds with similar structures, such as benzofuran compounds, have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit diverse biological activities, suggesting that ethyl 5-(2-furanoyl)-2-furoate may have similar effects .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Orientations Futures
The future research directions for a compound like Ethyl 5-(2-furanoyl)-2-furoate could involve further exploration of its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing new methods for its synthesis .
Propriétés
IUPAC Name |
ethyl 5-(furan-2-carbonyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAWONVKQVYXGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641794 |
Source


|
| Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-54-6 |
Source


|
| Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

